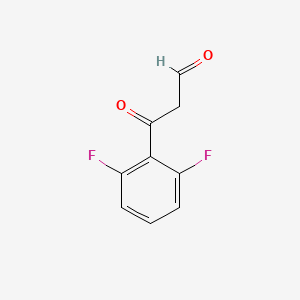

3-(2,6-Difluorophenyl)-3-oxopropanal

Description

3-(2,6-Difluorophenyl)-3-oxopropanal is an organic compound characterized by a propanal backbone (aldehyde group at position 1) and a 2,6-difluorophenyl ketone moiety at position 3. This structure confers unique reactivity due to the electron-withdrawing fluorine atoms in the ortho positions of the aromatic ring and the aldehyde functional group, which is highly reactive in nucleophilic addition reactions. While the compound’s direct applications are less documented in the provided evidence, its structural analogs—primarily ester derivatives—are extensively utilized in pharmaceutical synthesis and organic chemistry research .

Properties

Molecular Formula |

C9H6F2O2 |

|---|---|

Molecular Weight |

184.14 g/mol |

IUPAC Name |

3-(2,6-difluorophenyl)-3-oxopropanal |

InChI |

InChI=1S/C9H6F2O2/c10-6-2-1-3-7(11)9(6)8(13)4-5-12/h1-3,5H,4H2 |

InChI Key |

CYHKTPHTNMHECB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=O)CC=O)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-Difluorophenyl)-3-oxopropanal typically involves the reaction of 2,6-difluorobenzaldehyde with a suitable reagent to introduce the oxopropanal group. One common method is the Claisen-Schmidt condensation, where 2,6-difluorobenzaldehyde reacts with acetone in the presence of a base such as sodium hydroxide to form the desired product .

Industrial Production Methods

Industrial production of 3-(2,6-Difluorophenyl)-3-oxopropanal may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Difluorophenyl)-3-oxopropanal can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the oxopropanal group to an alcohol.

Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

3-(2,6-Difluorophenyl)-3-oxopropanal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2,6-Difluorophenyl)-3-oxopropanal involves its interaction with various molecular targets and pathways. The compound’s effects are primarily mediated through its ability to undergo chemical reactions that modify biological molecules. For example, it can inhibit certain enzymes or interfere with cellular processes by forming covalent bonds with target proteins .

Comparison with Similar Compounds

Table 1: Functional Group Comparison

*Calculated from InChI data in .

Substituent Position Effects

Electronic and Steric Influences The position of fluorine atoms on the phenyl ring significantly impacts electronic properties. In 3-(2,6-Difluorophenyl)-3-oxopropanal, the fluorine atoms occupy ortho positions, creating a sterically hindered and electron-deficient aromatic system. This configuration may enhance electrophilicity at the ketone carbonyl, facilitating nucleophilic attack. By contrast, Ethyl 3-(3,5-Difluorophenyl)-3-oxopropanoate (CAS# 1283953-42-3) features fluorine atoms in meta positions, leading to a more symmetrical electronic distribution and altered reactivity in cross-coupling reactions .

Table 2: Substituent Position Comparison

| Compound Name | Fluorine Positions | Canonical SMILES | Notable Properties |

|---|---|---|---|

| 3-(2,6-Difluorophenyl)-3-oxopropanal | 2,6-ortho | O=CC(CC(=O)C1=C(C=CC=C1F)F)=O | High electrophilicity, reactive aldehyde |

| Ethyl 3-(2,5-Difluorophenyl)-3-oxopropanoate | 2,5 | CCOC(=O)C(C(=O)C1=C(C=CC=C1F)F) | Asymmetric fluorine distribution |

| Ethyl 3-(3,5-Difluorophenyl)-3-oxopropanoate | 3,5 | CCOC(=O)C(C(=O)C1=CC(=CC(=C1)F)F) | Symmetric, lower steric hindrance |

Biological Activity

3-(2,6-Difluorophenyl)-3-oxopropanal is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthetic methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3-(2,6-Difluorophenyl)-3-oxopropanal is C10H8F2O2, with a molecular weight of approximately 200.17 g/mol. The structure features a difluorophenyl group attached to a propanal moiety with a ketone functional group. This unique arrangement contributes to its chemical reactivity and biological properties.

Synthetic Methods

The synthesis of 3-(2,6-Difluorophenyl)-3-oxopropanal typically involves the Claisen-Schmidt condensation method. This process includes the reaction of 2,6-difluorobenzaldehyde with acetone in the presence of a base such as sodium hydroxide:

This method can be optimized for higher yields and efficiency in industrial settings.

Antimicrobial Properties

Research indicates that 3-(2,6-Difluorophenyl)-3-oxopropanal exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, it has shown inhibitory effects on both Gram-positive and Gram-negative bacteria, making it a candidate for further exploration in the development of antimicrobial agents .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Case studies have utilized cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer) to assess cytotoxicity through MTT assays. Results indicated that 3-(2,6-Difluorophenyl)-3-oxopropanal significantly inhibited cell proliferation in these cancer cell lines .

| Cell Line | IC50 Value (µM) | Observations |

|---|---|---|

| A549 | 15 | Significant inhibition of cell viability |

| MCF-7 | 20 | Moderate cytotoxicity observed |

| HCT-116 | 25 | Lower efficacy compared to other lines |

The biological activity of 3-(2,6-Difluorophenyl)-3-oxopropanal is largely attributed to its ability to interact with various molecular targets within cells. The compound may inhibit specific enzymes or interfere with cellular processes through covalent bonding with target proteins. This interaction can lead to altered biochemical pathways that contribute to its antimicrobial and anticancer effects .

Case Studies

- Antimicrobial Efficacy : A study conducted on various bacterial strains found that the compound exhibited a minimum inhibitory concentration (MIC) ranging from 10 to 30 µg/mL against Staphylococcus aureus and Escherichia coli.

- Cancer Cell Proliferation : In a comparative analysis involving multiple derivatives of oxopropanal compounds, 3-(2,6-Difluorophenyl)-3-oxopropanal was noted for its superior activity against MCF-7 cells compared to similar compounds lacking fluorine substitutions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.